molecular formula C25H24N2O3 B11462952 N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide

N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide

Cat. No.: B11462952
M. Wt: 400.5 g/mol
InChI Key: RMSCEDXYMIQKGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a propoxybenzamide group attached to the benzoxazole moiety, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide

InChI

InChI=1S/C25H24N2O3/c1-4-13-29-20-10-8-18(9-11-20)24(28)26-22-15-19(7-6-17(22)3)25-27-21-12-5-16(2)14-23(21)30-25/h5-12,14-15H,4,13H2,1-3H3,(H,26,28)

InChI Key

RMSCEDXYMIQKGI-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=C(C=C4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and automated reactors are often employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxyl or carbonyl derivatives, while substitution reactions can introduce halogen or alkyl groups .

Mechanism of Action

The mechanism of action of N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide involves its interaction with specific molecular targets and pathways:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.